molecular formula C11H20N2O5S2 B12126778 1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea

1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea

Cat. No.: B12126778
M. Wt: 324.4 g/mol
InChI Key: IBHIZKUNRVYAHP-UHFFFAOYSA-N
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Description

1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is a synthetic organic compound with the molecular formula C11H20N2O5S2 It is characterized by the presence of two 3-methyl-1,1-dioxidotetrahydrothiophen-3-yl groups attached to a central urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea typically involves the following steps:

    Formation of 3-methyl-1,1-dioxidotetrahydrothiophene: This intermediate can be synthesized by the oxidation of 3-methylthiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Urea Formation: The 3-methyl-1,1-dioxidotetrahydrothiophene is then reacted with phosgene or a phosgene equivalent to form the corresponding isocyanate.

    Coupling Reaction: The isocyanate intermediate is subsequently reacted with another equivalent of 3-methyl-1,1-dioxidotetrahydrothiophene to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the tetrahydrothiophene rings can be further oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivatives.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Urea derivatives with different substituents on the nitrogen atoms.

Scientific Research Applications

1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to specific sites. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-2-yl)urea: Similar structure but with the thiophene rings attached at different positions.

    1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-4-yl)urea: Another positional isomer with different attachment points on the thiophene rings.

    1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea: Similar structure but with a thiourea moiety instead of a urea moiety.

Uniqueness

1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is unique due to its specific substitution pattern and the presence of two 3-methyl-1,1-dioxidotetrahydrothiophen-3-yl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H20N2O5S2

Molecular Weight

324.4 g/mol

IUPAC Name

1,3-bis(3-methyl-1,1-dioxothiolan-3-yl)urea

InChI

InChI=1S/C11H20N2O5S2/c1-10(3-5-19(15,16)7-10)12-9(14)13-11(2)4-6-20(17,18)8-11/h3-8H2,1-2H3,(H2,12,13,14)

InChI Key

IBHIZKUNRVYAHP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=O)NC2(CCS(=O)(=O)C2)C

Origin of Product

United States

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